REACTION_CXSMILES
|
[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=[O:5].[NH4+:9].[NH4+].C(O)CCCCCCCCCCC>>[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=[O:5].[NH4+:9].[NH4+:9].[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5] |f:0.1.2,4.5.6|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ammonium succinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated for 3 hours at 105–110° C.
|
Duration
|
3 h
|
Name
|
ammonium succinate
|
Type
|
product
|
Smiles
|
C(CCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Name
|
succinic acid
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
succinic acid ester
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=[O:5].[NH4+:9].[NH4+].C(O)CCCCCCCCCCC>>[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=[O:5].[NH4+:9].[NH4+:9].[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5] |f:0.1.2,4.5.6|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ammonium succinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated for 3 hours at 105–110° C.
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=[O:5].[NH4+:9].[NH4+].C(O)CCCCCCCCCCC>>[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=[O:5].[NH4+:9].[NH4+:9].[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5] |f:0.1.2,4.5.6|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ammonium succinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated for 3 hours at 105–110° C.
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |